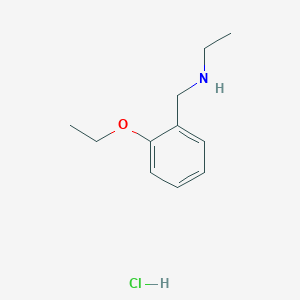
N-(2-Ethoxybenzyl)ethanamine hydrochloride
Descripción general
Descripción
“N-(2-Ethoxybenzyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1049677-94-2 . It has a molecular weight of 215.72 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO.ClH/c1-3-12-9-10-7-5-6-8-11(10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Analytical Detection and Characterization
Research has focused on developing analytical methods to detect and characterize NBOMe compounds, including derivatives structurally related to N-(2-Ethoxybenzyl)ethanamine hydrochloride. High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) has been used to determine the presence of NBOMe compounds in human serum, indicating their potential for forensic and toxicological screening (Poklis et al., 2013). Furthermore, the synthesis, characterization, and analytical properties of new hallucinogenic substances, including NBOMe derivatives found on blotter papers, have been reported, demonstrating the ongoing challenge of identifying new psychoactive substances in the drug market (Zuba et al., 2013).
Pharmacology and Toxicology
The pharmacological action of NBOMe compounds, which are potent serotonin 5-HT2A receptor agonists, has been extensively studied. These compounds are known for their hallucinogenic effects, which have led to both non-fatal and fatal intoxications (Nielsen et al., 2017). Research on the metabolic profile and enzyme interactions of these compounds provides insight into their biotransformation and potential interactions with other substances, which is crucial for understanding their pharmacokinetics and dynamics in the human body (Seo et al., 2018).
Legal and Regulatory Aspects
The legal status and scheduling of NBOMe compounds have been subjects of regulatory discussions, reflecting the concern over their abuse potential and associated health risks. The placement of these substances into controlled substance schedules is a response to their emergence as drugs of abuse and the need for legal frameworks to manage their distribution and use (Federal Register, 2016).
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-12-9-10-7-5-6-8-11(10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINFDUCRHWNXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




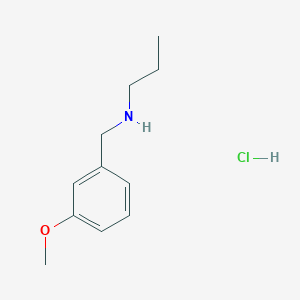

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)
![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)
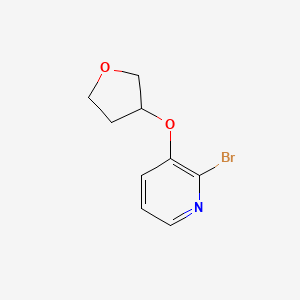

![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
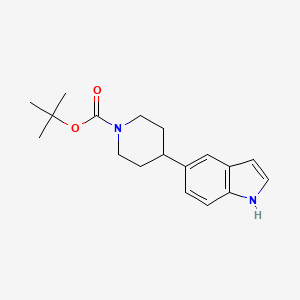
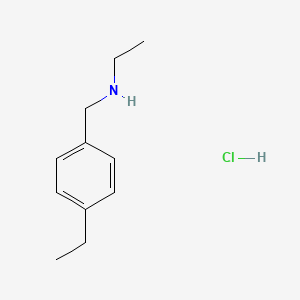
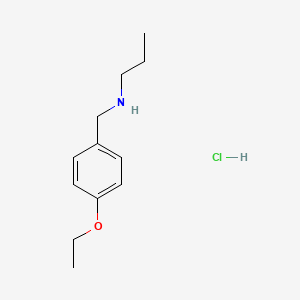
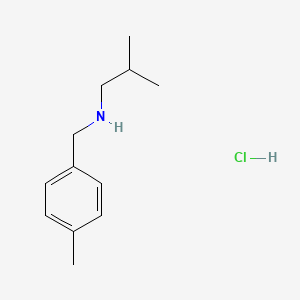

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)